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Navigating Nitrosamine Impurities in Ticagrelor Manufacturing: A Technical Support Guide

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Compound of Interest		
Compound Name:	N-Nitroso Ticagrelor	
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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the control of nitrosamine impurities during the manufacturing process of Ticagrelor. This resource is designed to assist in developing robust control strategies and addressing potential challenges in nitrosamine risk assessment and mitigation.

Frequently Asked Questions (FAQs) Q1: What are the primary sources of nitrosamine impurities in the Ticagrelor manufacturing process?

A1: The formation of nitrosamine impurities in pharmaceutical manufacturing, including for Ticagrelor, is generally linked to the reaction of secondary or tertiary amines with nitrosating agents.[1][2] Key potential sources include:

- Raw Materials and Reagents: The synthesis of Ticagrelor may involve the use of reagents like sodium nitrite in the presence of secondary or tertiary amines (e.g., triethylamine), which is a known risk factor for nitrosamine formation.[3]
- Contaminated Starting Materials: Impurities in starting materials, such as the presence of nitrites in sodium azide or secondary/tertiary amines in solvents, can contribute to nitrosamine formation.[1]



- Cross-Contamination: Using non-dedicated equipment or production lines can lead to crosscontamination with nitrosamines or their precursors.
- Recovered Materials: The use of recovered solvents, reagents, or catalysts that have not been adequately purified can introduce nitrosating agents or amines.[2][4]
- Degradation: The degradation of starting materials, intermediates, or the drug substance itself, potentially in the presence of trace nitrites, can also be a source.[2]

Q2: I've performed a risk assessment and identified a potential for N-Nitroso-Ticagrelor. What is known about this specific impurity?

A2: While Ticagrelor is a secondary amine, posing a theoretical risk for the formation of N-Nitroso-Ticagrelor, recent studies have indicated a different outcome. Research has shown that when Ticagrelor reacts with nitrosating agents, it tends to form a cyclized 4,5-dihydroisoxazole derivative instead of the expected N-Nitroso-Ticagrelor.[5][6] This has been confirmed through techniques like LC-MS and NMR spectroscopy.[5] The uncyclized N-Nitroso-Ticagrelor is reported to be unstable and highly sensitive to moisture, making its isolation challenging.[5]

Q3: My analysis shows a peak with the same mass as N-Nitroso-Ticagrelor. How can I confirm its identity?

A3: Since both N-Nitroso-Ticagrelor and its cyclized impurity can have the same molecular mass, mass spectrometry alone is insufficient for identification.[5] Advanced analytical techniques are necessary for structural elucidation:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (COSY, HSQC, HMBC) are crucial for definitively determining the molecular structure and differentiating between the N-nitroso compound and the cyclized derivative.[5]
- Infrared (IR) Spectroscopy: IR can also help in distinguishing between the two structures.[5]
- Chromatographic Separation: Developing a robust chromatographic method that can separate the API (Ticagrelor), the potential N-nitroso impurity, and the cyclized impurity is



key. It has been noted that the cyclized compound may elute before the API, while the theoretical uncyclized form would elute after.[5]

Q4: What are the recommended analytical methods for detecting nitrosamine impurities in Ticagrelor?

A4: Regulatory agencies like the FDA recommend the use of highly sensitive and specific analytical methods for the detection and quantification of nitrosamine impurities.[5] These include:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used technique due to its high sensitivity and selectivity for detecting trace levels of nitrosamines in complex matrices.[7][8]
- Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Particularly useful for more volatile nitrosamines.[7]
- High-Resolution Mass Spectrometry (LC-HRMS): This technique provides high mass accuracy, which aids in the identification and quantification of unknown impurities.[7][9]

Method validation is critical to ensure accuracy and reliability.[1]

Troubleshooting Guide

Issue: Confirmatory testing indicates the presence of a nitrosamine impurity above the acceptable intake (AI) limit.

Potential Root Causes & Corrective Actions:

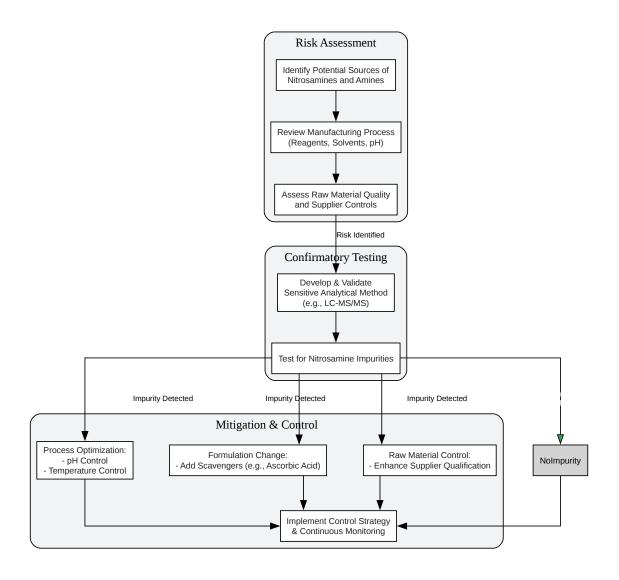
- Presence of Nitrites and Amines in the Same Step:
 - Solution: Modify the synthesis to avoid the concurrent presence of nitrosating agents and secondary/tertiary amines. If unavoidable, proceed to the next steps.[10]
- pH Control:



- Solution: Nitrosamine formation is often favored under acidic conditions.[1][4] A patent for
 Ticagrelor preparation suggests that controlling the pH, particularly through successive
 washings after each reaction step, can significantly reduce nitrosamine impurities to
 undetectable levels.[3] Implementing stringent pH control during the process and in
 washing steps is a critical mitigation strategy.
- · Use of Scavengers/Inhibitors:
 - Solution: Incorporate nitrite scavengers into the formulation. Commonly used scavengers include antioxidants like ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E).[11]
 [12][13] These compounds react with and eliminate nitrosating agents.
- Raw Material Quality:
 - Solution: Implement a robust supplier qualification program.[11] This should include testing raw materials (starting materials, reagents, solvents) for the presence of nitrites and amines.[10]

Logical Flow for Nitrosamine Risk Mitigation





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Caption: Workflow for nitrosamine risk assessment and mitigation.



Experimental Protocols

Protocol 1: Generic Method for Confirmatory Testing of Nitrosamines by LC-MS/MS

This protocol provides a general framework. Specific parameters must be optimized and validated for the Ticagrelor drug substance and product.

- Sample Preparation:
 - Accurately weigh a sample of Ticagrelor API or crushed tablets.
 - Dissolve and dilute the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The choice of solvent should ensure the stability of both Ticagrelor and the target nitrosamines.
 - Perform solid-phase extraction (SPE) if matrix effects are significant and pre-concentration is required.
- Chromatographic Conditions (Example):
 - Column: A C18 stationary phase column suitable for polar compounds.
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
 - Gradient: A suitable gradient to separate the nitrosamines from the API and other impurities.
 - Flow Rate: 0.2-0.5 mL/min.
 - Column Temperature: 30-40 °C.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry Conditions (Example):



- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each target nitrosamine for confident identification and quantification.
- Source Parameters: Optimize gas temperatures, gas flows, and voltages to maximize sensitivity for the target analytes.
- Quantification:
 - Use a standard curve prepared with certified reference standards of the target nitrosamines.
 - The limit of quantification (LOQ) must be sufficiently low to detect nitrosamines at or below the acceptable intake (AI) limit.

Protocol 2: pH Control during Synthesis Washing Steps

This protocol outlines a key process control to mitigate nitrosamine formation based on patent literature.

- Post-Reaction Quenching: After the reaction step where a nitrosating agent is used or could be present, quench the reaction mixture as per the established manufacturing process.
- Aqueous Wash 1 (Acidic):
 - Perform a wash with an acidic aqueous solution (e.g., dilute HCl or citric acid) to remove basic impurities.
 - Monitor and record the pH of the aqueous layer, ensuring it is within the specified acidic range.
- Aqueous Wash 2 (Basic):
 - Perform a subsequent wash with a basic aqueous solution (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize the organic layer and remove acidic impurities.



- Monitor and record the pH of the aqueous layer, ensuring it is within the specified basic range. This step is critical as a non-acidic environment significantly reduces the rate of nitrosamine formation.[11]
- Final Water Washes:
 - Perform one or more washes with purified water until the pH of the aqueous layer is neutral (e.g., pH 6.5-7.5).
 - Confirm the final pH before proceeding to the next manufacturing step.
- In-Process Control (IPC): Implement pH measurement at each washing step as a mandatory in-process control.

Data Presentation

Table 1: Acceptable Intake (AI) Limits for Common Nitrosamine Impurities

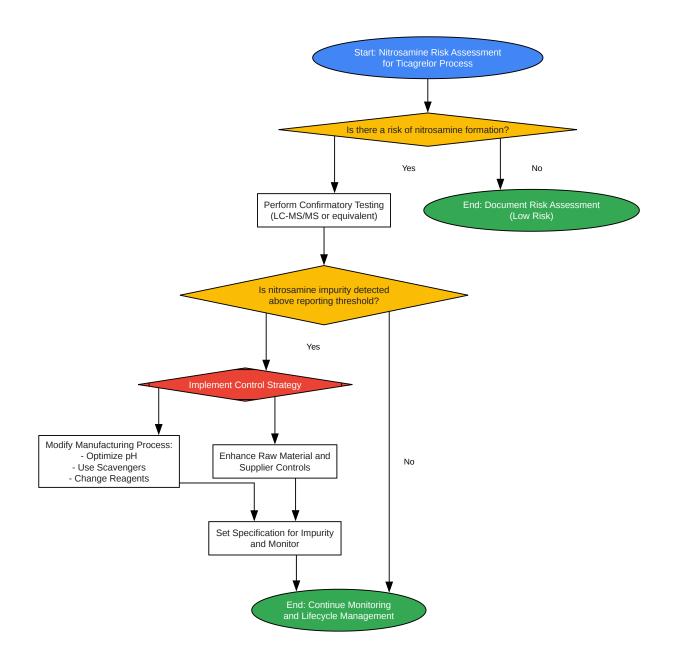
The following table provides the FDA-recommended acceptable intake limits for some common nitrosamine impurities. These serve as a reference for setting specification limits.

Nitrosamine Impurity	Abbreviation	Acceptable Intake (ng/day)
N-nitrosodimethylamine	NDMA	96
N-nitrosodiethylamine	NDEA	26.5
N-nitroso-N-methyl-4- aminobutanoic acid	NMBA	96
N-nitrosodiisopropylamine	NDIPA	26.5
N-nitrosoethylisopropylamine	NEIPA	26.5
N-nitrosodibutylamine	NDBA	26.5

Note: These are general limits. The AI for a specific Nitrosamine Drug Substance-Related Impurity (NDSRI) like N-Nitroso-Ticagrelor would need to be determined based on substance-specific data or other recommended approaches.[14][15]



Visualization of Control Strategies Decision Tree for Nitrosamine Control





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Caption: Decision tree for implementing nitrosamine control strategies.

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